Enhanced Potency via Lipophilic Hydrogen Bond Donation: A Key Differentiator from Non-Fluorinated Analogs
In a study of P2Y1 receptor antagonists, a close regioisomer, 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid (Compound 19), exhibited a more than 8-fold improvement in potency (IC50 = 0.49 µM) compared to the non-fluorinated lead compound HNW001 (IC50 = 4.07 µM) [1]. This substantial gain is attributed to the difluoromethyl group's ability to act as a lipophilic hydrogen bond donor, a property absent in methyl or trifluoromethyl analogs, which enhances binding interactions within the target's active site [2].
| Evidence Dimension | Inhibitory potency (IC50) against P2Y1 receptor |
|---|---|
| Target Compound Data | IC50 = 0.49 µM (for regioisomer 4-difluoromethyl analog) |
| Comparator Or Baseline | HNW001 (non-fluorinated lead compound): IC50 = 4.07 µM |
| Quantified Difference | 8.3-fold more potent |
| Conditions | In vitro P2Y1 receptor antagonism assay |
Why This Matters
This data provides strong evidence for the value of the difluoromethyl group in improving target potency, guiding procurement decisions for building block selection in lead optimization programs.
- [1] PubMed. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. PMID: 40371931. View Source
- [2] Zhang, B.; Li, J.; Li, Q.; et al. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. J. Med. Chem. 2025. View Source
